2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl-
Overview
Description
2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at position 1, an amino group substituted with a 2,3-dichlorophenyl group at position 3, and two methyl groups at position 5. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by dehydration.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the cyclohexenone ring.
Substitution with 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a 2,3-dichlorophenyl halide and a suitable catalyst.
Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the double bond to a single bond.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: Lacks the amino and dichlorophenyl groups, making it less versatile in certain reactions.
3-Amino-2-cyclohexen-1-one: Contains an amino group but lacks the dichlorophenyl and methyl groups.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the methyl groups but lacks the amino and dichlorophenyl groups.
Uniqueness
2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-9(6-10(18)8-14)17-12-5-3-4-11(15)13(12)16/h3-6,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOVPXDPRUZPGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143275 | |
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100445-54-3 | |
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100445543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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